N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)-2,4,6-trimethylbenzenesulfonamide is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the 1,2,4-triazole ring in the structure imparts significant pharmacological properties, making it a valuable scaffold in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 1,2,4-triazole with a suitable sulfonamide precursor. One common method includes the reaction of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis techniques, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amines in the presence of a base such as sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)-2,4,6-trimethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antifungal and antibacterial properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, in antifungal applications, it inhibits the enzyme 14α-demethylase (CYP51), which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the cell membrane integrity, leading to the death of the fungal cells .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another 1,2,4-triazole derivative used as an antifungal agent.
Anastrozole: A 1,2,4-triazole derivative used in the treatment of breast cancer.
Mefentrifluconazole: A commercial fungicide with a similar structure.
Uniqueness
N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)-2,4,6-trimethylbenzenesulfonamide is unique due to its specific combination of the 1,2,4-triazole ring and the sulfonamide group, which imparts distinct pharmacological properties.
Properties
IUPAC Name |
2,4,6-trimethyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S/c1-10-5-11(2)14(12(3)6-10)21(19,20)17-13(4)7-18-9-15-8-16-18/h5-6,8-9,13,17H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTBCTQEYHZSBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(C)CN2C=NC=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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